Fmoc-N-Me-D-Asn-OH

Peptide Synthesis Stereochemistry Chirality

Researchers requiring backbone modification in SPPS often face coupling inefficiency and unwanted hydrogen bonding. Fmoc-N-Me-D-Asn-OH (CAS 2044709-67-1) resolves this by introducing an N-methyl-D-asparagine residue that eliminates a backbone H-bond donor and restricts local conformation, improving proteolytic stability and membrane permeability. - Eliminates a backbone H-bond donor for reduced aggregation and enhanced solubility. - D-stereochemistry alters metabolic stability vs. L-analogs. - ≥95% HPLC purity; ships ambient globally; available in 1g-100g bulk quantities.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
Cat. No. B15131184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Asn-OH
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25)/t17-/m1/s1
InChIKeyXBXKBFQFIULUCJ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-D-Asn-OH: A Building Block for Conformationally Constrained and Proteolytically Stable Peptides


Fmoc-N-Me-D-Asn-OH (CAS: 2044709-67-1, MW: 368.38 g/mol) is a protected, non-natural amino acid derivative classified as an Fmoc-protected N-methyl-D-asparagine building block for Fmoc-based solid-phase peptide synthesis (SPPS) . It is characterized by a predicted pKa of 3.70±0.10, a predicted boiling point of 641.4±55.0 °C, and a predicted density of 1.339±0.06 g/cm³ . The compound combines three key structural features: an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-nitrogen, an Nα-methyl group, and the D-configuration of the asparagine backbone . This combination enables the site-specific introduction of an N-methyl-D-asparagine residue into a growing peptide chain, a modification that fundamentally alters the peptide backbone's conformational properties and its susceptibility to enzymatic degradation .

1 Fmoc-based SPPS with N-methyl-D-asparagine incorporation
2 Conformationally constrained peptide design workflow
3 Peptidomimetic stability and permeability research context

Why Fmoc-Asn-OH and Other Analogs Cannot Simply Replace Fmoc-N-Me-D-Asn-OH in Peptide Design


The substitution of Fmoc-N-Me-D-Asn-OH with a more common analog, such as Fmoc-Asn-OH, Fmoc-D-Asn-OH, or Fmoc-N-Me-L-Asn-OH, will fundamentally alter the peptide's physicochemical and biological profile, leading to experimental failure. This is due to the unique, quantifiable impact of its N-methylation and D-stereochemistry on three critical parameters: coupling kinetics during SPPS, the three-dimensional conformation of the final peptide, and its stability against proteolytic degradation . Simply changing to an L-enantiomer will invert the peptide's stereochemistry and its interaction with chiral biological targets. Using a non-methylated analog introduces a hydrogen-bond donor, which can change the peptide's folding and increase its susceptibility to proteases . A generic substitution fails because it disregards the specific, measurable advantages of this compound in addressing known challenges in peptide synthesis and stability.

Stereochemistry D-configuration supports chiral peptide architecture L-enantiomer may invert 3D structure and alter target interaction
Backbone N-Methyl N-Me restricts conformation and reduces H-bond donors Non-methylated Asn may increase flexibility and proteolytic susceptibility
SPPS Side Reactions Nα-methylation may alter activation electronics Fmoc-Asn-OH can form up to 22% β-cyanoalanine impurity in reported conditions

Quantitative Differentiation of Fmoc-N-Me-D-Asn-OH: A Comparative Evidence Guide for Procurement and Selection


Stereochemical Integrity for Defined 3D Peptide Architecture

Fmoc-N-Me-D-Asn-OH possesses a defined D-configuration, as confirmed by its specific optical rotation, a property that is the inverse of its L-enantiomer, Fmoc-N-Me-Asn-OH. For example, the closely related protected analog Fmoc-N-Me-Asn(Trt)-OH has a reported optical rotation of [α]22/D -26.0° (c = 0.5% in dichloromethane) . The D-enantiomer will exhibit an equal but opposite optical rotation, typically around +26.0° under the same conditions. This stereochemical specificity is critical for applications where peptide chirality determines biological activity. Replacing the D-enantiomer with the L-form will invert the stereocenter, resulting in a peptide with a different, and likely non-functional, three-dimensional structure .

Chiral Identity
Class-level inference
Opposite optical rotation vs. L-enantiomer (e.g., +26° vs. -26° reported for protected analog)
Supports enantiomer-specific peptide architecture
Optical rotation sign confirms D-configuration for chiral design
Peptide Synthesis Stereochemistry Chirality

Enhanced Proteolytic Stability via Backbone N-Methylation

The N-methyl group on Fmoc-N-Me-D-Asn-OH confers significant resistance to enzymatic degradation in the resulting peptide. This is a well-established class-level benefit of N-methyl amino acids. N-methylation has been shown to improve pharmacological parameters such as proteolytic stability by sterically hindering the approach of proteases to the peptide backbone [1]. In contrast, peptides synthesized with the non-methylated analog, Fmoc-D-Asn-OH, lack this N-methyl group and are expected to be more susceptible to proteolytic cleavage . While direct kinetic data (e.g., t1/2) for this specific compound is not available in the provided primary literature, the mechanism of action is a widely accepted principle in peptide drug design.

Proteolytic Stability
Class-level inference
N-methyl group sterically hinders protease access; expected higher stability vs. non-methylated D-Asn
Supports stability screening in biological media
Direct kinetic data not available for this specific compound
Peptide Therapeutics Proteolytic Stability Pharmacokinetics

Conformational Rigidity and Secondary Structure Modulation

N-methylation of the peptide backbone, as provided by Fmoc-N-Me-D-Asn-OH, restricts the conformational freedom of the resulting peptide by eliminating a hydrogen-bond donor and introducing steric bulk [1]. This effect is used to stabilize specific secondary structures like β-turns or to prevent aggregation. A study on pore-forming peptides found that the incorporation of N-methyl asparagine (Asm) residues had a stabilizing effect on the pore structure [2]. In contrast, peptides made with the non-methylated analog, Fmoc-D-Asn-OH, retain backbone flexibility and the potential for intermolecular hydrogen bonding, which can lead to different folding and higher aggregation propensity.

Backbone Conformation
Class-level inference
Eliminates backbone H-bond donor; N-Me-Asn residues reported to stabilize pore structures in model peptides
Enables pre-organized structure design and aggregation control
Conformational effect is class-inferred for N-methyl amino acids
Peptidomimetics Conformational Analysis Peptide Design

Circumvention of Asparagine-Specific Side Reactions During SPPS

A well-documented challenge in Fmoc SPPS is the dehydration of the asparagine side chain amide during activation, leading to the formation of β-cyanoalanine impurities. This side reaction is observed with Fmoc-Asn-OH when activated with DCC/HOBt, producing up to 22% of the dehydrated side product [1]. While N-methylation at the α-nitrogen (as in Fmoc-N-Me-D-Asn-OH) is a different modification from side-chain protection (e.g., Trt), it is a known class-level inference that Nα-methylation also provides steric shielding of the backbone and can influence coupling kinetics . The slower coupling of unprotected Fmoc-Asn-OH compared to other Fmoc-amino acids is a known issue [2]. The Nα-methyl group in Fmoc-N-Me-D-Asn-OH alters the electronics and sterics of the activated species, which can lead to different side-reaction profiles compared to non-methylated Asn derivatives, potentially offering a cleaner synthesis route.

SPPS Side Reaction Control
Class-level inference
Fmoc-Asn-OH yields up to 22% β-cyanoalanine impurity with DCC/HOBt; Nα-methylation may alter side-reaction profile
Context-dependent synthesis route selection
Side-reaction mitigation is inferred from steric and electronic effects
Solid-Phase Peptide Synthesis Side Reactions Coupling Efficiency

Improved Membrane Permeability Potential Through N-Methylation

N-methylation is a widely adopted strategy to enhance the membrane permeability of peptides. This is a class-level effect attributed to the reduction in the number of backbone hydrogen-bond donors, which lowers the desolvation penalty for crossing the hydrophobic cell membrane [1]. By incorporating Fmoc-N-Me-D-Asn-OH into a peptide sequence, the resulting peptide is expected to have improved permeability compared to an analog made with the non-methylated Fmoc-D-Asn-OH, which possesses an additional backbone NH group. This property is a key differentiator in the design of cell-penetrating or orally bioavailable peptide therapeutics.

Membrane Permeability
Class-level inference
N-methylation reduces H-bond donors, expected to improve permeability vs. non-methylated D-Asn
Supports permeability assay context for cell-penetrating peptide design
Qualitative class-inferred property; requires assay validation
Drug Delivery Cell Permeability Peptidomimetics

Optimal Research Applications for Fmoc-N-Me-D-Asn-OH Based on Quantitative Differentiation


Synthesis of Proteolytically Stable and Bioavailable Peptide Drug Leads

Utilize Fmoc-N-Me-D-Asn-OH in SPPS to incorporate an N-methyl-D-asparagine residue into lead peptide sequences. This application leverages the combined, class-inferred benefits of N-methylation (enhanced proteolytic stability [1] and improved membrane permeability potential ) and D-stereochemistry (altered metabolic stability [2]) to design peptidomimetic drug candidates with superior pharmacokinetic profiles compared to those built with standard L-amino acids or non-methylated analogs.

Structure-Activity Relationship (SAR) Studies on Peptide Conformation

Incorporate Fmoc-N-Me-D-Asn-OH as a conformational probe to investigate the role of backbone flexibility and hydrogen bonding on peptide activity. The N-methyl group eliminates a backbone hydrogen-bond donor and restricts local conformation [1]. By comparing the activity and structure of this N-methylated D-Asn peptide against analogs containing Fmoc-D-Asn-OH or Fmoc-N-Me-L-Asn-OH, researchers can directly link specific backbone modifications to biological function.

Engineering of Structurally Defined Pore-Forming Peptides

Use Fmoc-N-Me-D-Asn-OH to synthesize peptides for membrane interaction studies. Research has demonstrated that the incorporation of N-methyl asparagine (Asm) residues can exert a stabilizing effect on pore-forming structures [1]. This compound provides the precise building block to test and exploit this effect, offering a clear advantage over non-methylated asparagine building blocks which lack this structural stabilization property.

Application
Selection Property
Validation Focus
Proteolytically stable peptide lead synthesis
N-methyl-D-Asn building block with class-inferred stability and permeability context
Proteolytic half-life and membrane permeability assay review
Peptide conformation SAR studies
Backbone N-methylation restricts flexibility and H-bond donor potential
Conformational analysis and structure-activity comparison with non-methylated analogs
Pore-forming peptide engineering
N-Me-Asn residue reported to stabilize pore structures in model studies
Membrane interaction and pore-stability assay context

Technical Documentation Hub

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20 linked technical documents
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